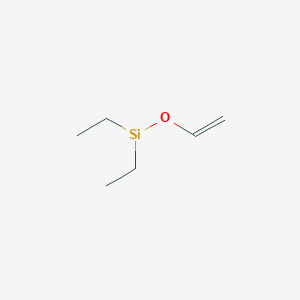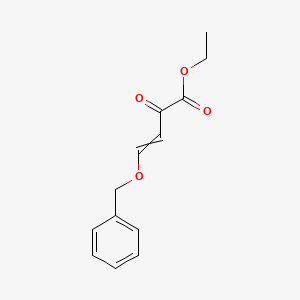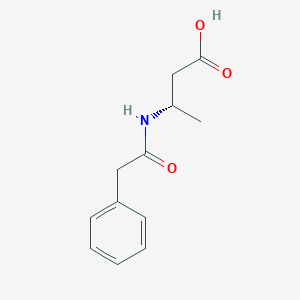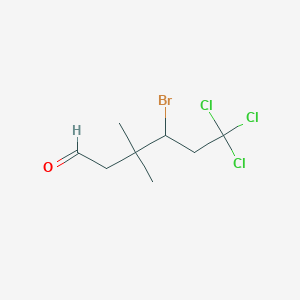
CID 12426065
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12426065” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 12426065 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and ensure high purity.
Crystallization: The purified compound is then crystallized to obtain the desired crystal forms, which have good physiochemical stability and uniform particle size.
Chemical Reactions Analysis
CID 12426065 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions typically involve the use of reagents such as sulfur dioxide, alcohol solvents, and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 12426065 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes to study its properties and behavior.
Biology: In biological research, the compound is used to investigate its effects on different biological systems and organisms.
Industry: This compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 12426065 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
CID 12426065 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,2,6,6-Tetramethylpiperidine: This compound is an organic amine with similar chemical properties.
Tranexamic acid: This compound is used in medicine and has a similar mechanism of action.
Indaziflam: This compound is an inhibitor of cellulose biosynthesis and has unique applications in agriculture.
Properties
Molecular Formula |
C6H13OSi |
|---|---|
Molecular Weight |
129.25 g/mol |
InChI |
InChI=1S/C6H13OSi/c1-4-7-8(5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
CYGJKDZGGGPVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)




